XA-E

Description

Contextualization within Chalcone (B49325) Research

Xanthoangelol (B1683599) E belongs to the chalcone family, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. ontosight.aitaylorandfrancis.com Chalcones are precursors to flavonoids and isoflavonoids in plants and are recognized for their diverse biological activities. taylorandfrancis.comfrontiersin.org The flexible structure of the chalcone backbone allows for a wide range of substitutions, leading to a vast number of derivatives with varied properties. frontiersin.orgthieme-connect.com

The research on chalcones is extensive, with studies exploring their potential in various applications due to their anti-inflammatory, antioxidant, and other biological properties. frontiersin.orgontosight.ai Xanthoangelol E, as a prenylated chalcone, is a subject of specific interest within this broader field. thieme-connect.commdpi.com The presence of a geranyl group in its structure is a key feature that contributes to its unique biological activities. frontiersin.orgontosight.ai

Overview of Natural Sources and Distribution in Academic Literature

The primary and most well-documented botanical source of Xanthoangelol E is Angelica keiskei, commonly known as Ashitaba. ontosight.aimyfoodresearch.com This large perennial herb, native to the Pacific coast of Japan, is a member of the Apiaceae family. myfoodresearch.comlidsen.com Ashitaba has a long history of use in traditional folk medicine and is also consumed as a vegetable and health food. myfoodresearch.comresearchgate.net

The leaves, stems, and roots of Angelica keiskei are rich in various bioactive compounds, including a significant number of chalcones. myfoodresearch.comlidsen.com The yellow sap or exudate from the stems is particularly abundant in chalcones, with Xanthoangelol and 4-hydroxyderricin (B1235420) being the most prevalent. lidsen.comnih.gov While these two compounds make up the majority of the chalcone content, trace amounts of other chalcones, including Xanthoangelol E, are also present. lidsen.com Xanthoangelol E has been isolated from the roots and ethanolic leaf extracts of the plant. researchgate.net

Recent research has identified Xanthoangelol in other plant species, expanding its known natural distribution. One such emerging source is Artocarpus kemando Miq., a plant locally known as the pudau plant. researchgate.netcolab.ws A study involving the extraction and analysis of the leaves of Artocarpus kemando Miq. led to the isolation of a geranylated chalcone identified as Xanthoangelol. researchgate.netcolab.ws This was the first time a chalcone compound was isolated from this particular plant species. researchgate.netcolab.ws This discovery suggests that Xanthoangelol E and related compounds may be present in a wider range of plants than previously thought, opening new avenues for phytochemical investigation. ijournalse.orgknapsackfamily.com

Significance of Xanthoangelol E in Phytochemical Research

Xanthoangelol E holds considerable significance in phytochemical research due to its potential biological activities. Studies have investigated its antioxidant, anti-inflammatory, and anti-cancer properties. ontosight.ai The compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. ontosight.ai

Furthermore, Xanthoangelol E has been a subject of interest in antiviral research. It has demonstrated inhibitory activity against key enzymes of viruses, such as those from the coronavirus family. mdpi.comfrontiersin.orgthieme-connect.com Specifically, it has been identified as a potent inhibitor of SARS-CoV 3CLpro and PLpro enzymes. mdpi.comfrontiersin.orgnih.gov This has positioned Xanthoangelol E as a promising natural compound for further investigation in the development of therapeutic agents. nih.gov

The unique chemical structure of Xanthoangelol E, particularly its prenylated chalcone backbone, makes it a valuable subject for structure-activity relationship studies. thieme-connect.com Understanding how its structural features contribute to its biological effects can inform the synthesis of new derivatives with potentially enhanced activities.

Current Research Landscape and Future Directions in Xanthoangelol E Studies

The current research on Xanthoangelol E is multifaceted, exploring its biological activities and potential mechanisms of action. In vitro studies have demonstrated its inhibitory effects on various enzymes and cellular pathways. For instance, research has shown that Xanthoangelol E can inhibit the activation of nuclear factor-κB (NF-κB) and caspase-1, which are involved in inflammatory processes. koreascience.kr

Future research will likely focus on several key areas. Further in vivo studies and clinical trials are necessary to validate the findings from in vitro experiments and to understand the compound's behavior in a whole organism. thieme-connect.com Elucidating the complete biosynthetic pathway of Xanthoangelol E in plants like Angelica keiskei is another important area of research. thieme-connect.com

Additionally, the exploration of Xanthoangelol E's potential as an antimicrobial agent is a growing field of interest. researchgate.netresearchgate.net The synthesis of Xanthoangelol E derivatives and analogues will also be a crucial step in developing compounds with improved potency and specificity for various therapeutic targets. acs.org The continued investigation of its natural sources beyond Angelica keiskei will also contribute to a more comprehensive understanding of this significant phytochemical.

Data Tables

| Property | Value |

|---|---|

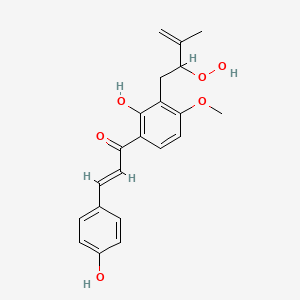

| Molecular Formula | C₂₁H₂₂O₆ ontosight.ainih.gov |

| Molecular Weight | 370.4 g/mol ontosight.ainih.gov |

| IUPAC Name | (2E)-1-(3-(2-Hydroperoxy-3-methyl-3-buten-1-yl)-2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one ontosight.ai |

| Synonyms | Ashitaba-chalcone, XA-E ontosight.ainih.gov |

| Biological Activity | Key Findings | References |

|---|---|---|

| Antioxidant | Demonstrated potent antioxidant activity, attributed to its ability to scavenge free radicals. | ontosight.ai |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines and enzymes. Suppresses NF-κB and caspase-1 activation. | ontosight.aikoreascience.kr |

| Anti-cancer | Exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines. | ontosight.ai |

| Antiviral | Inhibits key replication enzymes of some viruses, including SARS-CoV proteases (3CLpro and PLpro). | mdpi.comfrontiersin.orgmedchemexpress.com |

| Anti-allergic | Inhibits histamine (B1213489) release from mast cells. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

132998-84-6 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(E)-1-[3-(2-hydroperoxy-3-methylbut-3-enyl)-2-hydroxy-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O6/c1-13(2)20(27-25)12-17-19(26-3)11-9-16(21(17)24)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,20,22,24-25H,1,12H2,2-3H3/b10-6+ |

InChI Key |

AJERVVHSERWGFL-UXBLZVDNSA-N |

Isomeric SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OO |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OO |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Fractionation Techniques

The initial step in obtaining Xanthoangelol (B1683599) E is its extraction from the plant material, followed by a series of fractionation procedures to separate it from other co-extracted compounds.

Solvent-Based Maceration and Liquid-Liquid Extraction.hhu.detandfonline.com

The process typically begins with the maceration of the dried and pulverized aerial parts or roots of Angelica keiskei in a solvent. koreascience.krnih.gov A common method involves using 70% aqueous ethanol (B145695) to extract a wide range of compounds from the plant material. koreascience.kr The resulting crude extract is then concentrated under vacuum to remove the solvent. tandfonline.comkoreascience.kr

This concentrated extract is subsequently subjected to liquid-liquid partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases. The extract is often dissolved in water and then successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). tandfonline.comkoreascience.kr Xanthoangelol E, along with other chalcones, tends to partition into the ethyl acetate fraction. tandfonline.comkoreascience.kr This step is crucial for removing highly nonpolar compounds like chlorophyll (B73375) and fats (in the hexane (B92381) layer) and highly polar compounds that remain in the aqueous layer. nih.gov

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC).hhu.detandfonline.comnih.gov

Following extraction and initial fractionation, chromatographic techniques are employed for the purification of Xanthoangelol E. hhu.detandfonline.comnih.gov

Column Chromatography: The ethyl acetate fraction, which is enriched with chalcones, is often subjected to silica (B1680970) gel column chromatography. koreascience.krbiomolther.org In this method, the extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures (eluents) of increasing polarity are passed through the column. koreascience.krbiomolther.org This gradient elution separates the compounds based on their affinity for the stationary phase (silica gel) and the mobile phase (eluent). Fractions are collected sequentially, and those containing Xanthoangelol E are identified for further purification. koreascience.kr Other stationary phases like Sephadex LH-20 and reversed-phase C18 material have also been used for further separation. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and to achieve a high degree of purity, preparative or semi-preparative HPLC is often utilized. hhu.detandfonline.com This technique uses a high-pressure pump to pass the solvent through a column with smaller particle size packing material, providing higher resolution and separation efficiency. Both normal-phase and reversed-phase HPLC can be employed to isolate Xanthoangelol E from closely related compounds. nih.gov

Analytical Techniques for Compound Verification and Purity Assessment

Once a purified compound is obtained, a suite of analytical methods is used to confirm its identity as Xanthoangelol E and to assess its purity.

Spectroscopic Methods for Structural Characterization (e.g., UV-Vis, IR, NMR).hhu.demdpi.commdpi.com

Spectroscopic techniques are indispensable for elucidating the molecular structure of the isolated compound. hhu.de

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chalcone (B49325) chromophore.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are the most powerful tools for detailed structural elucidation. koreascience.kr ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides similar information for carbon atoms. mdpi.com 2D NMR techniques, such as COSY, HSQC, and HMBC, help to establish the complete connectivity of the molecule, confirming the specific arrangement of atoms that defines Xanthoangelol E.

Mass Spectrometry (e.g., HRMS).tandfonline.commdpi.com

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. tandfonline.com High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula of Xanthoangelol E (C21H22O6). mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Purity Evaluation (e.g., TLC).hhu.demdpi.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to assess the purity of the isolated compound. mdpi.comresearchgate.net The purified sample is spotted on a TLC plate coated with silica gel and developed in an appropriate solvent system. A single spot after visualization (e.g., under UV light or with a staining reagent) indicates a high degree of purity. mdpi.com The retention factor (Rf) value can also be compared with that of a known standard. Purity can also be confirmed by HPLC analysis, where a single peak is indicative of a pure compound. mdpi.com

| Technique | Purpose | Information Obtained |

| Solvent-Based Maceration | Initial extraction of compounds from plant material. | Crude extract containing a mixture of compounds. |

| Liquid-Liquid Extraction | Initial fractionation based on polarity. | Enriched fractions (e.g., ethyl acetate fraction). |

| Column Chromatography | Separation of compounds in the enriched fraction. | Partially purified fractions containing Xanthoangelol E. |

| HPLC | Final purification of the compound. | Highly pure Xanthoangelol E. |

| UV-Vis Spectroscopy | Confirmation of the chalcone chromophore. | UV absorption maxima. |

| IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands. |

| NMR Spectroscopy | Detailed structural elucidation. | Chemical shifts, coupling constants, and connectivity. |

| Mass Spectrometry (HRMS) | Determination of molecular weight and formula. | Accurate mass and elemental composition. |

| TLC | Assessment of purity. | Single spot indicating high purity. |

Biosynthetic Pathways and Precursors

Chalcone (B49325) Biosynthesis in Plants

The formation of chalcones in plants is a well-established biosynthetic route that serves as a critical entry point into the vast world of flavonoid metabolism. nih.gov This pathway begins with precursors from primary metabolism and, through the action of specific enzymes, constructs the core C6-C3-C6 structure that defines chalconoids. scielo.br

Role of Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the quintessential enzyme in the biosynthesis of chalcones and, by extension, all flavonoids. nih.govfrontiersin.org It is a type III polyketide synthase that catalyzes the first committed step in this specific branch of the phenylpropanoid pathway. nih.govnih.gov The enzyme is found in all higher plants and even in some lower plant divisions. frontiersin.orgnih.gov Structurally, CHS is a homodimer, with each monomer containing a highly conserved active site. frontiersin.orgnih.gov Key amino acid residues, including Cys164, Phe215, His303, and Asn336, are crucial for its catalytic activity. frontiersin.orgnih.gov

The primary function of CHS is to catalyze the sequential condensation of precursor molecules to form the initial chalcone structure. nih.govnih.gov The expression of the gene encoding for CHS can be activated when a plant is under stress, such as from microbial attack, UV radiation, or physical injury, leading to an accumulation of protective chalcones and other flavonoids in the plant tissues. nih.gov

Malonyl-CoA and Cinnamic Acid as Core Precursors

The biosynthesis of the chalcone skeleton begins with two core precursors: one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govscielo.br Cinnamic acid is the parent compound for p-coumaroyl-CoA. nih.gov Phenylalanine, an aromatic amino acid derived from the shikimate pathway, is first converted to cinnamic acid through deamination by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid is then hydroxylated to form p-coumaric acid, which is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. nih.gov

Malonyl-CoA provides the three acetate (B1210297) units required for the formation of the A-ring of the chalcone structure. royalsocietypublishing.org The CHS enzyme orchestrates the reaction by first binding to the p-coumaroyl-CoA starter unit. frontiersin.org It then catalyzes three successive decarboxylative condensation reactions with three malonyl-CoA extender units. frontiersin.orgmdpi.com This process forms a linear tetraketide intermediate, which is then subjected to a Claisen-type cyclization and aromatization reaction to yield the final product, naringenin (B18129) chalcone. frontiersin.orgnih.gov

| Enzyme/Precursor | Role in Chalcone Biosynthesis |

| Phenylalanine | The initial precursor for the C6-C3 portion (B-ring and three-carbon bridge) of the chalcone skeleton. nih.gov |

| Cinnamic Acid | Formed from phenylalanine, it is a key intermediate in the phenylpropanoid pathway. nih.govtaylorandfrancis.com |

| p-Coumaroyl-CoA | The activated "starter" molecule derived from cinnamic acid that enters the chalcone synthase reaction. nih.govnih.gov |

| Malonyl-CoA | The "extender" molecule that provides three two-carbon units for the formation of the A-ring. nih.govscielo.br |

| Chalcone Synthase (CHS) | The key enzyme that catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form the chalcone scaffold. nih.govnih.gov |

| Chalcone Isomerase (CHI) | The enzyme that catalyzes the cyclization of the chalcone into a flavanone, a precursor for other flavonoids. nih.govfrontiersin.org |

Enzymatic Conversions and Intermediates

Once the foundational chalcone molecule, naringenin chalcone, is synthesized, it stands at a metabolic crossroads. It can either accumulate as a pigment or be swiftly converted into other classes of flavonoids through the action of subsequent enzymes. scielo.br

Involvement of Chalcone Isomerase (CHI)

In most cases, the naringenin chalcone produced by CHS is rapidly isomerized to its corresponding flavanone, (2S)-naringenin. nih.gov This intramolecular cyclization is catalyzed by the enzyme chalcone isomerase (CHI). nih.govfrontiersin.org CHI facilitates the stereospecific cyclization of the chalcone, forming the C-ring and creating the fundamental scaffold for the vast majority of flavonoids, including flavones, flavonols, and anthocyanins. scielo.brfrontiersin.org The action of CHI is a pivotal rate-limiting step that channels the metabolic flow from chalcones toward the broader flavonoid pathway. frontiersin.org

Diversification Pathways within the Chalcone Family

The structural diversity observed within the chalcone family, including compounds like Xanthoangelol (B1683599) E, arises from modifications to the basic chalcone backbone. These modifications are catalyzed by a variety of enzymes that can add different functional groups to the A or B rings. Gene duplication and subsequent functional divergence of enzymes like CHS and CHI have been significant drivers in the evolution of metabolic diversity in plants. royalsocietypublishing.orgfrontiersin.orgoup.com

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical Focus

Anti-inflammatory Activity

Research into the anti-inflammatory effects of Xanthoangelol (B1683599) E has revealed its ability to modulate key pathways and mediators involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokines and Mediators

Xanthoangelol E has demonstrated the capacity to inhibit the production of several key pro-inflammatory molecules. In a study utilizing mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), Xanthoangelol E was shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Both TNF-α and IL-6 are pivotal cytokines that can trigger and amplify inflammatory cascades. researchgate.net

Furthermore, the same study found that Xanthoangelol E inhibited the synthesis of prostaglandin (B15479496) E2 (PGE2). researchgate.net PGE2 is a well-known mediator of inflammation, contributing to processes such as vasodilation, edema, and pain.

Regulation of Inflammatory Enzymes

The synthesis of inflammatory mediators like PGE2 is dependent on the activity of certain enzymes. Pre-clinical studies have shown that Xanthoangelol E can regulate the expression of these crucial enzymes. Specifically, in LPS-stimulated mouse peritoneal macrophages, Xanthoangelol E was observed to inhibit the enhanced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net COX-2 is the primary enzyme responsible for producing prostaglandins (B1171923) during inflammation, while iNOS generates large amounts of nitric oxide, a pro-inflammatory molecule.

Suppression of Key Inflammatory Signaling Pathways

To understand the molecular mechanisms underlying its anti-inflammatory effects, research has investigated the impact of Xanthoangelol E on intracellular signaling pathways that orchestrate the inflammatory response. It has been demonstrated that the anti-inflammatory action of Xanthoangelol E is mediated through the regulation of nuclear factor-kappa B (NF-κB) and caspase-1 activation. researchgate.net

The NF-κB pathway is a central regulator of genes involved in inflammation and immunity. researchgate.net By inhibiting its activation, Xanthoangelol E can effectively downregulate the expression of numerous pro-inflammatory genes. Caspase-1 is a critical enzyme in the inflammasome, a protein complex that triggers the maturation and release of pro-inflammatory cytokines like IL-1β. researchgate.net Its suppression by Xanthoangelol E represents another key mechanism for dampening the inflammatory response.

In Vitro Models for Anti-inflammatory Research

The majority of pre-clinical investigations into the anti-inflammatory properties of Xanthoangelol E have utilized in vitro models. A primary and widely used model is the stimulation of macrophages, such as mouse peritoneal macrophages, with lipopolysaccharide (LPS). researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of the cytokines, mediators, and enzymes mentioned in the preceding sections. researchgate.net This model allows for the controlled study of the specific effects of compounds like Xanthoangelol E on inflammatory pathways in a cellular context.

Antineoplastic and Apoptosis-Inducing Effects

The potential of Xanthoangelol E as an antineoplastic agent has also been explored in pre-clinical settings, with a focus on its impact on cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation and Viability (in vitro studies)

While extensive research has been conducted on the antineoplastic properties of the related compound xanthoangelol, specific data on Xanthoangelol E's direct effects on cancer cell proliferation and viability are more limited. However, studies on chalcone (B49325) compounds from Angelica keiskei have shown promising results. For instance, xanthoangelol has been demonstrated to inhibit DNA synthesis in Lewis lung carcinoma (LLC) cells. nih.gov It has also been shown to induce apoptosis in human neuroblastoma and leukemia cell lines. nih.gov Another study found that xanthoangelol inhibited the viability of hepatocellular carcinoma cells by inducing apoptosis. nih.gov

A study investigating the effects of various xanthoangelol derivatives on NF-κB activation in porcine aortic endothelial cells found that Xanthoangelol E, unlike some of its counterparts, did not markedly suppress this pathway. jst.go.jp As NF-κB can play a role in cancer cell survival, this particular finding suggests that the potential antineoplastic mechanisms of Xanthoangelol E may differ from those of other related chalcones. Further in vitro studies are necessary to specifically delineate the effects of Xanthoangelol E on the proliferation and viability of various cancer cell lines.

Table of Research Findings on the Anti-inflammatory Activity of Xanthoangelol E

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Modulation of Pro-inflammatory Cytokines and Mediators | LPS-stimulated mouse peritoneal macrophages | Inhibited the production of TNF-α, IL-6, and PGE2. | researchgate.net |

| Regulation of Inflammatory Enzymes | LPS-stimulated mouse peritoneal macrophages | Inhibited the expression of COX-2 and iNOS. | researchgate.net |

| Suppression of Key Inflammatory Signaling Pathways | LPS-stimulated mouse peritoneal macrophages | Regulated the activation of NF-κB and caspase-1. | researchgate.net |

Induction of Apoptosis and Programmed Cell Death Pathways

Xanthoangelol has been shown in preclinical models to trigger apoptosis, or programmed cell death, in various cancer cell lines through multiple interconnected pathways. These mechanisms involve the activation of key executioner enzymes and the modulation of cellular organelles critical to cell survival and death signaling.

Caspase-3 Activation

A central mechanism in Xanthoangelol-induced apoptosis is the activation of caspase-3, a critical executioner caspase. nih.gov In studies involving human neuroblastoma (IMR-32) and leukemia (Jurkat) cells, treatment with Xanthoangelol led to a significant decrease in the level of the inactive precursor form of caspase-3 and a corresponding increase in its active, cleaved form. nih.gov This activation of caspase-3 is a key step that drives the biochemical and morphological changes associated with apoptosis. nih.gov Further research in human chronic myelogenous leukemia K562 cells also confirmed caspase-3 activation following treatment with a Xanthoangelol derivative, reinforcing the role of this pathway in its cytotoxic effects. researchgate.net

| Cell Line(s) | Key Finding | Reference(s) |

| IMR-32 (Neuroblastoma), Jurkat (Leukemia) | Markedly reduced precursor caspase-3 levels | nih.gov |

| IMR-32 (Neuroblastoma), Jurkat (Leukemia) | Increased cleaved caspase-3 levels | nih.gov |

| K562 (Leukemia) | Observed caspase-3 activation | researchgate.net |

Mitochondrial Pathway Modulation

The intrinsic, or mitochondrial, pathway of apoptosis is significantly modulated by Xanthoangelol. In human leukemia K562 cells, the compound was observed to induce a dissipation of the mitochondrial membrane potential, a critical event that compromises mitochondrial integrity. researchgate.net This is often accompanied by changes in the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins, which regulate mitochondrial outer-membrane permeabilization. researchgate.net Specifically, treatment led to a reduction in the Bcl-2/Bax ratio, an event that favors apoptosis. researchgate.net

Further investigation in IMR-32 neuroblastoma cells revealed that Xanthoangelol-induced apoptosis involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9, an initiator caspase upstream of caspase-3. nih.gov This collection of findings strongly suggests that Xanthoangelol triggers cell death by disrupting mitochondrial function and initiating the intrinsic apoptotic cascade. researchgate.netnih.gov

| Cell Line | Mechanistic Finding | Reference(s) |

| K562 (Leukemia) | Dissipation of mitochondrial membrane potential | researchgate.net |

| K562 (Leukemia) | Reduction of the Bcl-2/Bax ratio | researchgate.net |

| IMR-32 (Neuroblastoma) | Release of cytochrome c | nih.gov |

| IMR-32 (Neuroblastoma) | Activation of caspase-9 | nih.gov |

Anti-angiogenic Mechanisms

In addition to inducing apoptosis, Xanthoangelol demonstrates anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. These mechanisms involve direct interference with key signaling molecules and the physical processes of new blood vessel formation.

Inhibition of VEGF Binding to Endothelial Cells

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. Research has shown that Xanthoangelol can inhibit the binding of VEGF to human umbilical vein endothelial cells (HUVECs). researchgate.net This inhibitory effect was observed at concentrations ranging from 1-100 microM. researchgate.net By preventing VEGF from binding to its receptors on endothelial cells, Xanthoangelol effectively blocks a critical initial step required for the proliferation and migration of these cells, thereby hindering the process of neovascularization. researchgate.net

Suppression of Capillary-like Tube Formation

A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. Preclinical studies have demonstrated that Xanthoangelol effectively suppresses this process. researchgate.net In in-vitro assays using HUVECs, Xanthoangelol inhibited the formation of these capillary-like tubes at concentrations of 1-100 microM. researchgate.net This finding suggests that the anti-angiogenic activity of Xanthoangelol is due, at least in part, to its ability to disrupt the morphological development of new blood vessels. researchgate.net

| Mechanism | Cell Type | Effective Concentration | Reference(s) |

| Inhibition of VEGF Binding | HUVECs | 1-100 µM | researchgate.net |

| Suppression of Capillary-like Tube Formation | HUVECs | 1-100 µM | researchgate.net |

Antimicrobial Activity

Xanthoangelol has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structural characteristics of the compound, specifically its geranyl chain, are believed to play a key role in its mechanism of action, which involves direct interaction with the bacterial cell structure. nih.gov

A primary antibacterial mechanism of xanthoangelol is the disruption of the bacterial cell membrane. nih.gov The structure of xanthoangelol, which includes a hydrophobic geranyl tail, facilitates its insertion into the hydrophobic core of the bacterial lipid bilayer. nih.gov This process is similar to the action of some antimicrobial peptides (AMPs). nih.gov The insertion of the molecule into the membrane compromises its structural integrity, leading to a loss of barrier function and ultimately causing cell death. nih.govresearchgate.net Mechanistic studies of novel compounds derived from xanthoangelol have further confirmed this membrane-targeting ability, showing they effectively destroy the integrity of bacterial cell membranes. nih.govnih.gov

The disruption of the bacterial cell membrane by xanthoangelol and its derivatives often triggers secondary effects, including the generation of intracellular reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components like DNA and proteins. researchgate.netmdpi.com The damage to the membrane integrity can lead to a cascade of events that results in increased ROS production within the bacterial cell. nih.gov This surge in oxidative stress contributes to the bactericidal effect, accelerating cell death. nih.govnih.gov Mechanistic investigations have shown that membrane disruption is linked to a subsequent increase in intracellular ROS, which further contributes to the compound's antibacterial efficacy. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of Xanthoangelol-Derived Compound 9h Against Gram-Positive Bacteria Data based on a novel amphiphilic compound derived from xanthoangelol to improve solubility and expand its antibacterial spectrum.

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) ATCC43300 | Gram-Positive | 1 |

| Staphylococcus aureus (MRSA) USA300 | Gram-Positive | 1 |

| Staphylococcus epidermidis ATCC12228 | Gram-Positive | 0.5 |

| Bacillus subtilis ATCC6633 | Gram-Positive | 1 |

| Enterococcus faecalis ATCC29212 | Gram-Positive | 2 |

| Enterococcus faecium (VRE) ATCC700221 | Gram-Positive | 2 |

(Source: Derived from data presented in a study on xanthoangelol-derived compounds nih.gov)

Antibacterial Mechanisms against Gram-Positive Bacteria

Leakage of Intracellular Components (DNA, Proteins)

While direct studies on Xanthoangelol E causing the leakage of intracellular components are not extensively detailed, research on the parent compound, Xanthoangelol, and its derivatives provides insight into this mechanism, particularly in the context of antibacterial activity. Mechanistic studies have shown that derivatives of Xanthoangelol can disrupt the integrity of bacterial cell membranes. This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as DNA and proteins, which ultimately contributes to bacterial cell death. nih.govnih.gov

The proposed mechanism is similar to that of antimicrobial peptides (AMPs). The structure of Xanthoangelol, a geranylated hydroxy chalcone, includes a hydrophobic tail that facilitates its insertion into the lipid bilayer of cell membranes. nih.gov This interaction can compromise the membrane's integrity. nih.gov For instance, a synthesized derivative of Xanthoangelol, compound 9h, was shown to effectively disrupt the cell membranes of S. aureus, leading to the leakage of DNA and proteins. nih.govnih.gov This action is often preceded by membrane depolarization, a state where the compound disrupts the membrane's electrical potential. nih.gov Studies on Xanthoangelol itself have demonstrated that it affects the integrity of Gram-positive bacterial membranes, leading to the leakage of intracellular metabolites. nih.gov

Antiviral Effects

Xanthoangelol E has been identified as a compound with notable antiviral properties, particularly against the Zika virus and potentially coronaviruses through the inhibition of key viral enzymes.

Viral proteases such as the 3C-like protease (3CLpro) and the papain-like protease (PLpro) are essential for the replication of coronaviruses, including SARS-CoV, making them prime targets for antiviral drugs. nih.govnih.gov These enzymes are responsible for cleaving the viral polyprotein into functional non-structural proteins. nih.govembopress.org While numerous flavonoids and natural compounds have been screened for their ability to inhibit these proteases, specific data on Xanthoangelol E's direct inhibitory activity against SARS-CoV 3CLpro or PLpro is limited in the provided search results. However, related compounds have shown promise. For example, a study involving molecular docking suggested that Xanthoangelol F could be a potent lead compound for treating COVID-19 by targeting proteases like 3CLpro. wu.ac.th The general class of chalcones and flavonoids has been a focus of research for inhibiting SARS-CoV proteases, suggesting that Xanthoangelol E could be a candidate for such investigations. nih.govscienceopen.comresearchgate.net

Xanthoangelol E has demonstrated clear anti-Zika virus (ZIKV) activity in preclinical studies. nih.govnih.gov ZIKV is a pathogen for which no approved antiviral drugs are currently available. nih.gov Research has focused on key viral proteins essential for replication, such as the NS2B-NS3 protease and the NS5 RNA-dependent RNA-polymerase (RdRp), as therapeutic targets. nih.govfrontiersin.org

Xanthoangelol E, purified from Angelica keiskei, was tested for its ability to inhibit ZIKV. nih.govnih.gov In in-vitro studies using Vero cells, Xanthoangelol E displayed anti-ZIKV activity with an EC50 value of 22.0 µM. nih.govnih.govmedchemexpress.com Mechanistic studies confirmed that Xanthoangelol E inhibits the ZIKV NS2B-NS3 protease. nih.gov Enzymatic and kinetic assays showed that it acts on the allosteric site of this protease with an IC50 value of 18.00 ± 5.00 µM. nih.govnih.gov This inhibitory action on a crucial viral enzyme underscores its potential as a candidate for the development of anti-ZIKV therapeutics. nih.govnih.gov

| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |

|---|---|---|---|---|

| Xanthoangelol E | ZIKV Replication | In-vitro (Vero cells) | EC50: 22.0 | nih.govnih.gov |

| Xanthoangelol E | ZIKV NS2B-NS3 Protease | Enzymatic Assay | IC50: 18.0 ± 5.0 | nih.govnih.gov |

| 4-hydroxyderricin (B1235420) | ZIKV Replication | In-vitro (Vero cells) | EC50: 6.6 | nih.govnih.gov |

| Xanthoangelol | ZIKV NS2B-NS3 Protease | Enzymatic Assay | IC50: 50.0 ± 5.0 | nih.gov |

Neuroprotective and Anti-amnesic Properties

Studies on Xanthoangelol, the parent compound of Xanthoangelol E, have illuminated its potential neuroprotective effects, primarily through the modulation of oxidative stress and the activation of key signaling pathways.

Modulation of Oxidative Stress (e.g., GSH, GST, SOD, Catalase)

Oxidative stress is a key factor in the pathology of neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com Research on Xanthoangelol has shown that it can mitigate the effects of oxidative stress and enhance the activity of crucial antioxidant enzymes. nih.govewha.ac.kr In a mouse model of scopolamine-induced amnesia, treatment with Xanthoangelol led to a significant improvement in the levels of antioxidant enzymes, including glutathione (B108866) (GSH), glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase. nih.govewha.ac.kr These enzymes are vital for cellular defense against reactive oxygen species (ROS). mdpi.comscielo.br The ability of Xanthoangelol to bolster these antioxidant defenses contributes to its neuroprotective profile. nih.gov Another study demonstrated that Xanthoangelol protects against endothelial cell injury by increasing the activities of SOD, catalase, and glutathione peroxidase. nih.gov

Activation of Nrf-2/Keap-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a primary regulator of cellular resistance to oxidative stress. mdpi.comfrontiersin.orgresearchgate.net Under normal conditions, Keap1 targets Nrf2 for degradation. frontiersin.org However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgresearchgate.net

Attenuation of Apoptotic Pathways (e.g., Bax/Bcl-2)

Xanthoangelol E demonstrates neuroprotective effects by modulating the intrinsic apoptotic pathway, a critical process in programmed cell death. ewha.ac.krresearchgate.net This pathway is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bcl-2-associated X protein, or Bax). nih.govfrontiersin.org The ratio between these opposing proteins is a key determinant of cell survival or death. Under normal conditions, Bax is primarily located in the cytosol. bohrium.comnih.gov However, upon receiving apoptotic stimuli, Bax translocates to the mitochondria, where it disrupts the mitochondrial membrane's integrity. bohrium.comnih.gov This leads to the release of cytochrome c, which in turn activates caspases, the executioner enzymes of apoptosis. nih.gov

Pre-clinical studies have shown that Xanthoangelol E can effectively attenuate this process. ewha.ac.krresearchgate.net In a scopolamine-induced amnesia mouse model, which mimics aspects of Alzheimer's disease, Xanthoangelol E was found to modulate the Bax/Bcl-2 pathway. ewha.ac.kr The compound was observed to activate anti-apoptotic mechanisms and attenuate the apoptotic pathway, suggesting it helps maintain the balance in favor of cell survival. ewha.ac.krresearchgate.net By influencing the expression levels of Bax and Bcl-2, Xanthoangelol E helps to stabilize the mitochondrial membrane, preventing the cascade of events that leads to neuronal cell death. ewha.ac.krnih.gov

Reduction of Neuroinflammation (e.g., IL-1β, TNF-α)

Neuroinflammation is a key pathological feature in neurodegenerative diseases. Xanthoangelol E has been shown to significantly reduce neuroinflammation in pre-clinical models. ewha.ac.krresearchgate.net In studies using mouse models of scopolamine-induced amnesia, Xanthoangelol E treatment led to a marked decrease in the levels of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). ewha.ac.krresearchgate.net

The anti-inflammatory action of Xanthoangelol E is also observed in macrophages. koreascience.kracs.org In lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, Xanthoangelol E inhibited the production of TNF-α and another pro-inflammatory cytokine, IL-6. koreascience.kr This inhibition is linked to the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. koreascience.krnih.gov By suppressing the activation of NF-κB, Xanthoangelol E can down-regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). koreascience.kracs.org

Regulation of Transient Receptor Potential Vanilloid 1 (TRPV-1)

The Transient Receptor Potential Vanilloid 1 (TRPV-1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel involved in detecting a variety of noxious stimuli, including heat and low pH. frontiersin.orgnih.govmdpi.com It plays a role in synaptic plasticity, memory, and inflammation. ewha.ac.krnih.gov Studies have indicated that Xanthoangelol E can regulate the expression of TRPV-1. ewha.ac.krresearchgate.net

Mitigation of Amyloid Pathology in Animal Models

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.goveurekalert.org These plaques are associated with neurotoxicity and cognitive decline. eurekalert.orgnih.gov Animal models, particularly transgenic mice that overexpress human amyloid precursor protein (APP), are crucial for studying this pathology. nih.govresearchgate.net

Histological analysis from studies on Xanthoangelol E has demonstrated its ability to mitigate amyloid pathology. In a scopolamine-induced animal model of Alzheimer's disease, treatment with Xanthoangelol E resulted in a significant reduction in amyloid plaques. ewha.ac.kr This suggests that Xanthoangelol E may interfere with the production or clearance of Aβ peptides, thereby lessening the pathological burden in the brain and helping to ameliorate the symptoms of the disease. ewha.ac.krresearchgate.net

Antidiabetic Activity

Xanthoangelol E has demonstrated potential as an antidiabetic agent through its inhibitory effects on key enzymes involved in glucose metabolism. nih.govnih.gov

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream. scielo.br Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. scielo.br

In vitro studies have shown that Xanthoangelol E is a potent inhibitor of α-glucosidase. nih.govresearchgate.net Its inhibitory activity has been found to be significantly stronger than that of acarbose, a commonly used α-glucosidase inhibitor drug. nih.govnih.govresearchgate.net Molecular docking simulations suggest that Xanthoangelol E interacts with key amino acid residues in the active site of the enzyme, including forming a hydrogen bond with Ala234 and a salt-bridge with Asp232. nih.govnih.govresearchgate.net

| Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| Xanthoangelol E | 14.45 | Acarbose | 207 |

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov These hormones play a crucial role in regulating blood sugar by increasing insulin (B600854) secretion and suppressing glucagon (B607659) release. nih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to better glycemic control. nih.govphcogj.com

Xanthoangelol E has been identified as an inhibitor of DPP-IV. nih.govnih.govresearchgate.net In vitro assays have demonstrated its strong inhibitory activity. nih.gov In silico docking studies have revealed that Xanthoangelol E forms hydrogen bonds with key residues (Glu205 and Glu206) in the enzyme's active site, similar to the binding mode of the established DPP-IV inhibitor, sitagliptin. nih.govresearchgate.netresearchgate.net

| Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| Xanthoangelol E | 10.49 | Sitagliptin | 0.87 |

Enzyme-Ligand Interaction Mechanisms

The interaction between an enzyme and a ligand is governed by various forces, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which stabilize the complex and facilitate the modulation of the enzyme's activity. In silico molecular docking studies have provided significant insights into how Xanthoangelol E engages with the active sites of specific enzymes.

As a representative example of its binding modality, the interaction of xanthoangelol with α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) has been computationally modeled. In the case of α-glucosidase, xanthoangelol is predicted to interact with essential amino acid residues within the N-terminal N-loop (residues 232–237). nih.govdoaj.orgresearchgate.net The binding is stabilized through the formation of a hydrogen bond with Alanine-234 (Ala234), a salt-bridge with Aspartic acid-232 (Asp232), and numerous hydrophobic interactions, resulting in a strong binding affinity. nih.govdoaj.org

Similarly, its interaction with DPP-IV involves the formation of two hydrogen bonds with Glutamic acid-205 (Glu205) and Glutamic acid-206 (Glu206) in the S2 subsite. nih.govdoaj.orgresearchgate.net A π-π stacking interaction with Phenylalanine-357 (Phe357) in the extensive S2 subsite further anchors the molecule. nih.govdoaj.org These detailed interaction maps highlight the specific molecular forces that underpin the inhibitory potential of Xanthoangelol E against various enzymes.

Enzyme Inhibition Beyond Primary Activities

Xanthoangelol E demonstrates a broad range of enzyme inhibitory activities, targeting several key enzymes involved in neurotransmitter metabolism, metabolic regulation, and cell cycle control.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Xanthoangelol E has been identified as a nonselective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov In preclinical assays, it exhibited nearly identical inhibitory potency against both isoforms. The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, was determined to be 43.4 μM for MAO-A and 43.9 μM for MAO-B. nih.gov This level of activity is comparable to that of iproniazid, a known nonselective MAO inhibitor. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Research has demonstrated that Xanthoangelol E is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. documentsdelivered.com In a study evaluating various compounds from Angelica keiskei, Xanthoangelol E displayed strong PTP1B inhibitory effects with an IC50 value of 1.43 μg/mL. documentsdelivered.com A kinetic analysis of a related chalcone, xanthoangelol K, revealed a competitive mode of inhibition. documentsdelivered.com Molecular docking simulations suggest that the B ring of the chalcone structure anchors into a pocket of the PTP1B enzyme, where it is stabilized by hydrogen bonds with residues Arginine-47 (Arg47) and Aspartic acid-48 (Asp48), as well as a π-π interaction with Phenylalanine-182 (Phe182). documentsdelivered.com

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

Beyond its effects on monoamine oxidases, Xanthoangelol E is also a potent inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. nih.gov It exhibits significant inhibitory activity against DBH with a calculated IC50 value of 0.52 μM. nih.gov

Aurora Kinase Inhibition (Aurora A and B)

Xanthoangelol E has been identified as an inhibitor of Aurora kinases, a family of serine/threonine kinases that are crucial for cell cycle regulation during mitosis. scispace.com The chemical structure of xanthoangelol has been included in reviews of chalcones that act as Aurora kinase inhibitors, indicating its recognition as a compound active against this class of enzymes. scispace.com

| Enzyme Target | Inhibitory Concentration (IC50) | Notes |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | 43.4 μM | Nonselective inhibition. nih.gov |

| Monoamine Oxidase B (MAO-B) | 43.9 μM | Nonselective inhibition. nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.43 μg/mL | Strong inhibitory effect. documentsdelivered.com |

| Dopamine β-Hydroxylase (DBH) | 0.52 μM | Potent inhibition. nih.gov |

| Aurora Kinases | Data Not Available | Identified as an inhibitor. scispace.com |

Muscle Health and Myogenesis

Preclinical studies have illuminated the potential of Xanthoangelol E in preserving muscle health, particularly in the context of muscle atrophy. Research using C2C12 myotubes, a cellular model for skeletal muscle, has shown that Xanthoangelol E, alongside the related compound 4-hydroxyderricin, can prevent dexamethasone-induced protein degradation. nih.gov

Stimulation of Myoblast Differentiation

Myoblast differentiation is a critical process in muscle development and regeneration, involving the fusion of myoblasts to form multinucleated myotubes, the precursors to mature muscle fibers. Research investigating the effects of compounds from Angelica keiskei has shed light on their potential to promote this process.

In a study utilizing the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis, an ethanol (B145695) extract of Angelica keiskei (EAK), which contains Xanthoangelol E, was observed to enhance myogenic differentiation. mdpi.com Treatment of C2C12 myoblasts with EAK resulted in a dose-dependent increase in the expression of Myosin Heavy Chain (MHC), a key marker of terminal myogenic differentiation. mdpi.com Furthermore, immunostaining for MHC revealed a significant increase in the formation of multinucleated myotubes, indicating that the extract promotes the maturation of myoblasts into muscle fibers. mdpi.com

While the direct and isolated effects of Xanthoangelol E on myoblast differentiation are part of a broader investigation into the active components of Angelica keiskei, the findings from the extract suggest a pro-myogenic activity that warrants further specific investigation of this particular chalcone. The activation of key signaling pathways, such as the p38 MAPK pathway, has been implicated in the myogenic effects of other components from the same plant, suggesting a potential mechanism for Xanthoangelol E as well. mdpi.com

| Parameter | Observation | Significance |

|---|---|---|

| Myosin Heavy Chain (MHC) Expression | Dose-dependent increase in C2C12 myoblasts treated with EAK. mdpi.com | Indicates promotion of terminal myogenic differentiation. mdpi.com |

| Multinucleated Myotube Formation | Increased number of multinucleated myotubes observed with EAK treatment. mdpi.com | Suggests enhanced fusion and maturation of myoblasts. mdpi.com |

Inhibition of Muscle Atrophy Mechanisms (e.g., dexamethasone-induced)

Muscle atrophy, the wasting or loss of muscle tissue, is a significant concern in various pathological conditions and can be induced by glucocorticoids like dexamethasone (B1670325). Xanthoangelol E has been investigated for its potential to counteract such atrophic processes.

In a key pre-clinical study, Xanthoangelol E, alongside the related compound 4-hydroxyderricin, was shown to significantly prevent dexamethasone-induced protein degradation in C2C12 myotubes. The mechanism of this protective effect involves the suppression of key ubiquitin ligases, specifically Cbl-b and MuRF-1, which are critical components of the protein degradation pathway in muscle cells.

A notable finding is that these prenylated chalcones act as antagonists of the glucocorticoid receptor. They inhibit the binding of dexamethasone to its receptor and its subsequent translocation into the nucleus. This action is crucial as the nuclear translocation of the glucocorticoid receptor is a primary step in initiating the cascade of gene expression that leads to muscle atrophy.

Furthermore, Xanthoangelol E was found to suppress the phosphorylation of p38 and FoxO3a. These are upstream signaling molecules that regulate the expression of ubiquitin ligases. In vivo experiments in mice have corroborated these findings. An extract of Angelica keiskei containing Xanthoangelol E was shown to suppress dexamethasone-induced muscle mass wasting. This was accompanied by a decrease in the expression of ubiquitin ligases, which was attributed to the inhibition of glucocorticoid receptor nuclear translocation and the phosphorylation of FoxO3a.

| Molecular Target/Process | Effect of Xanthoangelol E | Consequence |

|---|---|---|

| Dexamethasone-induced Protein Degradation | Significant prevention in C2C12 myotubes. | Preservation of muscle cell protein content. |

| Ubiquitin Ligases (Cbl-b, MuRF-1) | Suppression of expression. | Inhibition of the protein degradation pathway. |

| Glucocorticoid Receptor | Acts as an antagonist, inhibiting dexamethasone binding and nuclear translocation. | Blocks the primary atrophic signal from dexamethasone. |

| Phosphorylation of p38 and FoxO3a | Suppression of phosphorylation. | Downregulation of upstream signaling for ubiquitin ligase expression. |

Structure Activity Relationships Sar of Xanthoangelol E and Analogs

Impact of Specific Functional Groups and Substituents

The presence, position, and nature of functional groups and substituents on the xanthoangelol (B1683599) scaffold are critical determinants of its biological effects.

The perhydroxyl (-OOH) group on the hemiterpene side chain of Xanthoangelol E is a key feature that significantly enhances its inhibitory activity against certain enzymes. mdpi.com For instance, Xanthoangelol E exhibits potent inhibitory activity against SARS-CoV proteases, and this has been attributed to the presence of the perhydroxyl group. nih.govresearchgate.netacs.orgmdpi.com It is hypothesized that this group is crucial for binding to the enzyme, possibly through the formation of hydrogen bonds. mdpi.comphcogrev.com Among several alkylated chalcones isolated from Angelica keiskei, Xanthoangelol E was the most potent inhibitor of SARS-CoV PLpro, an effect suggested to be due to this perhydroxyl moiety. mdpi.comd-nb.info

Table 1: Inhibitory Activity of Xanthoangelol E and Related Chalcones against SARS-CoV Proteases

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Xanthoangelol E | 3CLpro | 7.1 - 11.4 |

| Xanthoangelol E | PLpro | 1.2 |

| Xanthoangelol F | PLpro | 5.6 |

Data sourced from multiple studies. acs.orgmdpi.comd-nb.info

The substitution pattern on the B-ring of the chalcone (B49325) scaffold, particularly at the C-4' position, influences biological activity. The presence of a hydroxyl group versus a methoxy (B1213986) group at this position can lead to differences in inhibitory potential. For example, the methylation of the hydroxyl group at the C-4' position in compounds like isobavachalcone (B1672217) and xanthoangelol B resulted in a decrease in their inhibitory activity against SARS-CoV PLpro when compared to their hydroxylated counterparts, 4-hydroxyderricin (B1235420) and xanthoangelol G, respectively. phcogrev.com This suggests that the hydroxyl group at C-4' is important for the activity, while the bulkier methoxy group may negatively affect the spatial orientation of the alkyl side chain, thereby altering the inhibitory potential. phcogrev.com

Modifications to the alkyl side chain on the A-ring of the chalcone structure are pivotal for bioactivity. The length, branching, and functionalization of this chain can dramatically alter the compound's properties.

The prenyl or geranyl moieties on the A-ring are associated with antimicrobial activity. researchgate.net SAR studies on the inhibition of influenza virus neuraminidase by various chalcones indicated that the potency of the substituted alkyl group was in the order of HMB (2-hydroxy-3-methyl-3-butenyl) > 6-hydroxyl-3,7-dimethyl-octa-2,7-dienyl > dimethylallyl > geranyl. frontiersin.org Xanthoangelol D, which possesses an HMB group, was the most effective inhibitor in that study. frontiersin.org

Furthermore, the introduction of different lipophilic chains has been explored to enhance antibacterial activity. nih.gov It appears that the C-prenyl or C-geranyl side chain is essential for cytotoxic activity against certain cancer cell lines. mdpi.com

Contribution of Overall Chalcone Scaffold Integrity

The integrity of the entire chalcone scaffold, comprising two aromatic rings linked by an α,β-unsaturated ketone system, is fundamental to its biological activity. nih.govacs.org Studies involving fragments of Xanthoangelol B, such as the isoprenyl unit or the chalcone unit alone, showed a loss of inhibitory activity against the SaeRS two-component system in Staphylococcus aureus. acs.org This indicates that the complete molecular structure is necessary for this specific antivirulence effect. acs.org The α,β-unsaturated ketone functional group within the chalcone structure is a key feature, allowing for potential covalent interactions at the active sites of viral cysteine proteases. nih.gov

Design Principles for Enhanced Bioactivity

Building on the understanding of SAR, specific design principles can be applied to create Xanthoangelol E analogs with improved biological properties.

A promising strategy for developing potent antibacterial agents from the xanthoangelol scaffold is to mimic the structure and function of antimicrobial peptides (AMPs). nih.govnih.govmdpi.com AMPs are characterized by their amphiphilic nature, possessing both hydrophobic and cationic regions. Xanthoangelol's geranyl chain provides the necessary hydrophobic tail to facilitate insertion into the bacterial lipid bilayer, a mechanism similar to that of AMPs. nih.govresearchgate.net

To enhance antibacterial potency and overcome issues like poor water solubility, novel amphiphilic xanthoangelol-derived compounds have been designed. nih.govnih.gov This involves incorporating cationic charges and optimizing the hydrophobic character to improve interaction with and disruption of the bacterial cell membrane. nih.govnih.gov This approach has led to the development of compounds with excellent activity against Gram-positive bacteria, rapid bactericidal effects, and the ability to destroy bacterial cell membrane integrity. nih.govnih.gov

Modifications for Improved Physicochemical Properties (e.g., solubility, stability)

Xanthoangelol E, a natural chalcone, presents challenges for development due to its inherent poor water solubility and susceptibility to metabolic processes. nih.gov These limitations stem from its hydrophobic chalcone scaffold and geranylgeranyl chain. nih.gov Furthermore, the phenolic hydroxyl groups on the molecule are readily metabolized through conjugation with endogenous molecules such as glucuronic acid or sulfuric acid, leading to rapid first-pass metabolism. nih.gov To overcome these physicochemical and metabolic hurdles, research has focused on the rational design and synthesis of Xanthoangelol E analogs with improved properties.

One prominent strategy involves the creation of amphiphilic derivatives that mimic the structure and function of antimicrobial peptides (AMPs). nih.gov This approach aims to enhance water solubility and metabolic stability while potentially broadening the compound's activity spectrum. Key structural parameters manipulated in these modifications include the introduction of cationic charges and the modulation of hydrophobicity. nih.gov The addition of cationic groups is intended to facilitate electrostatic interactions with bacterial cell surfaces, a key feature of many AMPs. nih.gov

In a notable study, a series of amphiphilic xanthoangelol-derived compounds were synthesized to improve upon the parent molecule's limitations. nih.gov Researchers incorporated lipophilic chains and cationic groups into the pyranochromene scaffold. A direct comparison was made between derivatives containing one unsaturated lipid chain (series 5) and those with two lipophilic chains (series 9). The results indicated that the introduction of a second lipid chain significantly enhanced antibacterial properties. nih.gov

A particularly promising compound from this research, designated 9h , was identified. This analog demonstrated not only excellent antibacterial activity but also favorable physicochemical properties, including good membrane selectivity and stability in a biological matrix. nih.gov The stability of compound 9h was assessed in plasma, a critical indicator of its potential viability. The minimum bactericidal concentration (MBC) of 9h against S. aureus ATCC4330 was determined in both standard broth and in the presence of plasma.

Table 1: Plasma Stability of Xanthoangelol E Derivative 9h

| Medium | Time (hours) | MBC (μg/mL) |

|---|---|---|

| Mueller Hinton Broth (MHB) | 0 | 16 |

| 50% Plasma | 0 | 32 |

| 50% Plasma | 3 | 32 |

| 50% Plasma | 6 | 32 |

Data sourced from a study on xanthoangelol-derived compounds. nih.gov

The data reveals that while the concentration of 9h required to be effective is higher in plasma than in broth, its activity remains stable over a six-hour period, indicating a significant improvement in stability compared to the parent compound. nih.gov This suggests that strategic modifications, such as the introduction of cationic moieties and dual lipophilic chains, can successfully address the inherent physicochemical and metabolic instability of Xanthoangelol E. nih.gov

Chemical Synthesis and Derivatization Strategies for Analog Development

Synthetic Approaches for Xanthoangelol (B1683599) Scaffolds

The fundamental structure of Xanthoangelol E is a chalcone (B49325), characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jchemrev.comjchemrev.com Various synthetic methodologies have been established to efficiently construct this scaffold.

The Claisen-Schmidt condensation is the most prevalent and effective method for synthesizing the chalcone backbone. jchemrev.comjchemrev.com This reaction involves an aldol (B89426) condensation between an aryl methyl ketone and an aromatic aldehyde in the presence of an acid or, more commonly, a base catalyst. jchemrev.comresearchgate.net The reaction typically proceeds by mixing the reactants in a liquid solvent at temperatures between 50 and 100°C for several hours. jchemrev.com

For the synthesis of chalcone scaffolds related to Xanthoangelol E, this involves the condensation of appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives. jchemrev.com Base-catalyzed reactions are generally preferred due to higher yields. jchemrev.com

Common Catalysts for Claisen-Schmidt Condensation

| Catalyst | Typical Yield | Reference |

|---|---|---|

| Sodium Hydroxide (NaOH) | 90 - 96% | jchemrev.com |

| Potassium Hydroxide (KOH) | 88 - 94% | jchemrev.com |

| Barium Hydroxide (Ba(OH)₂) | 88 - 98% | jchemrev.com |

A key intermediate in the synthesis of related compounds like Xanthoangelol D is obtained through the Claisen-Schmidt condensation as a foundational step. frontiersin.orgnih.gov Novel green chemistry approaches have also been developed, such as using a recyclable KHSO₄–SiO₂ catalyst under microwave activation to accomplish the condensation. researchgate.net

The introduction of the characteristic 2-hydroxy-3-methyl-3-butenyl (HMB) group found in Xanthoangelol E is often achieved through photooxygenation. researchgate.net This process typically involves an ene reaction of a prenylated chalcone precursor with singlet oxygen. researchgate.net

In the synthesis of the closely related Xanthoangelol D, a prenylated chalcone intermediate is subjected to photooxygenation in the presence of a photosensitizer like methylene (B1212753) blue or tetraphenylporphin (TPP). frontiersin.orgnih.gov This is followed by a reduction step using reagents such as trimethylphosphite or triphenylphosphine (B44618) to yield the final hydroxylated structure. frontiersin.orgnih.gov This two-step process provides an essential method for constructing the HMB group integral to the structure of Xanthoangelol E. frontiersin.orgnih.gov

Key Reagents in Photooxygenation for HMB Group Synthesis

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Photooxygenation | Methylene blue, Acetonitrile | Photosensitizer and solvent | frontiersin.orgnih.gov |

Sigmatropic rearrangements, particularly the jchemrev.comresearchgate.net-sigmatropic rearrangement (also known as a Claisen rearrangement), are crucial for installing the geranyl or prenyl groups at the correct position on the phenolic ring of the chalcone scaffold. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org In the synthesis of related natural products, this rearrangement is often performed on a 2'-prenyloxyacetophenone or a 2'-prenyloxychalcone. frontiersin.orgfrontiersin.org

This reaction is a key step, used in conjunction with the Claisen-Schmidt condensation, to create the necessary intermediates for compounds like Xanthoangelol D. frontiersin.orgnih.gov Catalysts such as montmorillonite (B579905) K10 clay have been effectively used to facilitate this rearrangement. frontiersin.orgfrontiersin.org

Derivatization for Pharmacological Enhancement

To improve the therapeutic potential of Xanthoangelol E, chemical derivatization is employed to create analogs with enhanced properties, such as increased potency, better bioavailability, or improved target specificity.

There is growing interest in designing small-molecule mimics of cationic antimicrobial peptides (CAMPs), which possess an amphiphilic structure crucial for their membrane-disrupting activity. researchgate.net Xanthoangelol has demonstrated antibacterial activity by destroying cell membranes, a mechanism similar to that of antimicrobial peptides. researchgate.net

Strategies for developing amphiphilic analogs involve designing molecules that biomimic the structural features of CAMPs, which consist of positively charged hydrophilic regions and hydrophobic tails. researchgate.net Flavonoid and xanthone (B1684191) cores, which are structurally related to chalcones, have been successfully used as scaffolds for creating such amphiphilic derivatives. researchgate.net By strategically adding cationic moieties and tuning the lipophilicity of the Xanthoangelol E structure, it is possible to develop novel amphiphilic analogs with potentially enhanced antimicrobial efficacy. researchgate.net

To understand which parts of the Xanthoangelol E molecule are essential for its biological activity, researchers synthesize various fragments and sub-structures for structure-activity relationship (SAR) studies. acs.org This approach was used for the related compound Xanthoangelol B, where the parent molecule and its fragments were synthesized and evaluated for their ability to inhibit virulence in Staphylococcus aureus. acs.orgnih.gov

The results of these SAR studies revealed that the entire structure of Xanthoangelol B was necessary for its inhibitory activity, as none of the synthesized fragments showed significant efficacy. acs.org Furthermore, a comparison with analogs like xanthoangelol and xanthoangelol F, which lack the terminal hydroxyl group on the isoprene (B109036) unit, showed no activity. acs.org This indicates that specific functional groups, such as the terminal hydroxyl, are critical for the biological function of this class of compounds. acs.org Such studies are invaluable for guiding the design of more potent and specific analogs of Xanthoangelol E.

Methodologies for Introducing Specific Functional Groups

The development of analogs for Xanthoangelol E hinges on precise chemical strategies that allow for the introduction and modification of specific functional groups. These methodologies are crucial for exploring the structure-activity relationships of the chalcone scaffold. The synthesis of Xanthoangelol E and its derivatives often begins with the construction of the core chalcone structure, followed by the strategic installation of key functional moieties, particularly on the prenyl side chain and the aromatic rings.

A foundational method for creating the essential 1,3-diaryl-2-propen-1-one backbone of chalcones is the Claisen-Schmidt condensation. jchemrev.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone derivative with a benzaldehyde derivative. jchemrev.comresearchgate.net For Xanthoangelol E precursors, this establishes the fundamental chalcone framework upon which more complex functional groups are built. researchgate.net

A defining feature of Xanthoangelol E is its 2-hydroperoxy-3-methyl-3-butenyl group. ontosight.ai The introduction of this hydroperoxy functional group is achieved through a specific photooxygenation process. tandfonline.com This method utilizes an ene reaction where a prenylated chalcone precursor reacts with singlet oxygen. tandfonline.comnih.gov The singlet oxygen is typically generated in situ using a photosensitizer, such as tetraphenylporphin (TPP) or methylene blue, under light exposure. tandfonline.comnih.govfrontiersin.org This reaction specifically targets the prenyl side chain to yield the hydroperoxide characteristic of Xanthoangelol E. tandfonline.com

Furthermore, this hydroperoxy group serves as a synthetic handle for creating other analogs. For instance, derivatives like Xanthoangelol D, which feature a 2-hydroxy-3-methyl-3-butenyl group, can be synthesized from the corresponding hydroperoxide. tandfonline.comfrontiersin.org This conversion is accomplished through reduction of the hydroperoxy group using reagents like triphenylphosphine or trimethylphosphite. nih.govfrontiersin.org This two-step process—photooxygenation followed by reduction—provides a reliable route to chalcones bearing the 2-hydroxy-3-methyl-3-butenyl (HMB) group. frontiersin.orgresearchgate.net

Derivatization strategies to develop novel analogs often involve modifying the hydroxyl groups on the chalcone scaffold to introduce new functionalities. One such strategy is the synthesis of amphiphilic derivatives by introducing cationic amine groups. mdpi.com This can be achieved through a two-step process:

Alkylation: A hydroxyl group on the xanthoangelol precursor is reacted with a bifunctional alkylating agent, such as 1,3-dibromopropane, in the presence of a base like potassium carbonate. This step introduces a reactive bromoalkyl chain. mdpi.com

Amination: The resulting intermediate is then treated with various primary or secondary amines. This reaction displaces the bromine atom and appends a diverse range of amine-containing functional groups to the chalcone structure. mdpi.com

Beyond these specific transformations, the broader field of chalcone synthesis offers numerous methodologies for introducing other functional groups onto the aromatic rings to modulate biological activity. These include the addition of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) moieties, which have been noted to enhance antioxidant and antibacterial properties. ijcrt.orgresearchgate.net Similarly, the introduction of halogens (e.g., chloro, fluoro groups) can be used to develop analogs with different electronic properties and biological profiles. researchgate.net

Table 1: Methodologies for Functional Group Introduction in Xanthoangelol E and Analogs This table summarizes key chemical reactions used to introduce or modify functional groups during the synthesis of Xanthoangelol E and its derivatives.

| Reaction Type | Reagents and Conditions | Functional Group Introduced/Modified | Purpose in Analog Development |

| Claisen-Schmidt Condensation | Acetophenone & Benzaldehyde derivatives, Base catalyst (e.g., NaOH, KOH) | α,β-unsaturated ketone | Forms the core chalcone backbone. jchemrev.comresearchgate.net |

| Photooxygenation (Ene Reaction) | Prenylated chalcone, Singlet oxygen (O₂), Photosensitizer (e.g., Methylene Blue, TPP) | 2-hydroperoxy-3-methyl-3-butenyl group | Direct synthesis of Xanthoangelol E. tandfonline.comnih.gov |

| Reduction of Hydroperoxide | Hydroperoxy-chalcone, Reducing agent (e.g., Trimethylphosphite, Triphenylphosphine) | 2-hydroxy-3-methyl-3-butenyl group | Synthesis of hydroxylated analogs like Xanthoangelol D. nih.govfrontiersin.org |

| Alkylation & Amination | 1) 1,3-dibromopropane, K₂CO₃; 2) Various amines | Cationic amine groups | Creates novel amphiphilic derivatives. mdpi.com |

Compound and Chemical Names

Advanced Analytical and Computational Methodologies in Xanthoangelol E Research

In Silico Approaches

Computational, or in silico, methods provide a powerful framework for predicting and analyzing the biochemical behavior of natural compounds like Xanthoangelol (B1683599) E. These approaches accelerate the drug discovery process by modeling complex biological interactions, screening vast libraries of compounds, and establishing relationships between a molecule's structure and its functional activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how Xanthoangelol E interacts with specific protein targets. For instance, in the context of research on coronaviruses, docking simulations confirmed that Xanthoangelol E fits effectively into the active site of the 3C-like protease (3CLpro), a viral enzyme essential for replication. nih.govphcogrev.com Studies have identified Xanthoangelol E as an inhibitor of both 3CLpro and papain-like protease (PLpro), two key cysteine proteases in SARS-CoV. mdpi.com

Molecular dynamics (MD) simulations further refine these findings by simulating the movement and interaction of the atoms of the protein-ligand complex over time. nih.gov This provides insights into the stability of the docked pose and the dynamic behavior of the complex. researchgate.net In studies involving SARS-CoV-2 targets, MD simulations revealed that Xanthoangelol E forms stable interactions with both the main protease and the NSP3 macrodomain, suggesting its potential as a lead compound for antiviral development. researchgate.net Docking studies have also explored its interaction with other targets, such as the protein 1T64 in the context of hepatocellular carcinoma research. researchgate.net

Table 1: Molecular Docking and Dynamics Simulation Targets for Xanthoangelol E This table summarizes protein targets investigated in silico for their interaction with Xanthoangelol E.

| Protein Target | Organism/Virus | Key Findings | References |

|---|---|---|---|

| 3C-like Protease (3CLpro) | SARS-CoV / SARS-CoV-2 | Xanthoangelol E fits into the active site and shows inhibitory activity. | nih.govphcogrev.commdpi.com |

| Papain-like Protease (PLpro) | SARS-CoV | Identified as an inhibitor through in silico and in vitro assays. | nih.govmdpi.com |

| NSP3 Macrodomain | SARS-CoV-2 | Demonstrates good affinity and stable interaction in simulations. | researchgate.net |

| Protein 1T64 | Hepatocellular Carcinoma | Docked pose with the target protein has been modeled. | researchgate.net |

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This technique has been employed to screen natural product databases, including compounds from Angelica keiskei like Xanthoangelol E, to discover potential inhibitors for various diseases. nih.govtjnpr.org

For example, Xanthoangelol E was identified through virtual screening of herbal compound databases as a potential inhibitor of SARS-CoV-2 proteins. nih.govui.ac.id This process involves docking a multitude of compounds against a target protein structure to rank them based on their predicted binding affinity. researchgate.net Beyond viral targets, research has pointed to Xanthoangelol E's potential as an α-glucosidase inhibitor, an enzyme relevant to diabetes management, based on findings from studies utilizing these screening approaches. tjnpr.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For chalcones, the class of compounds to which Xanthoangelol E belongs, QSAR studies have been developed to understand how different structural modifications influence their anti-cancer activities. researchgate.net